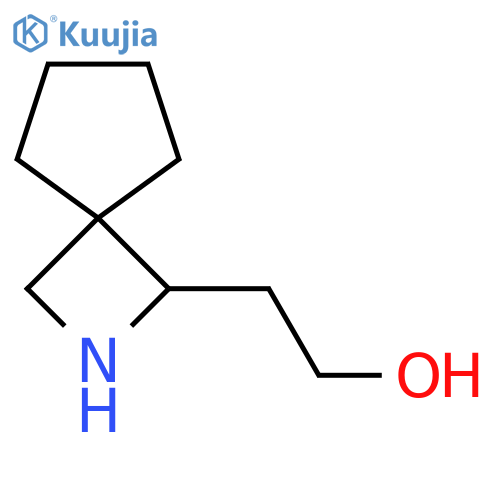Cas no 2172533-80-9 (2-{2-azaspiro3.4octan-1-yl}ethan-1-ol)

2172533-80-9 structure
商品名:2-{2-azaspiro3.4octan-1-yl}ethan-1-ol
2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol
- EN300-1628694
- 2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
- 2172533-80-9
-
- インチ: 1S/C9H17NO/c11-6-3-8-9(7-10-8)4-1-2-5-9/h8,10-11H,1-7H2
- InChIKey: HLGWXNHILOAOIG-UHFFFAOYSA-N
- ほほえんだ: OCCC1C2(CCCC2)CN1
計算された属性
- せいみつぶんしりょう: 155.131014166g/mol
- どういたいしつりょう: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628694-0.25g |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 0.25g |
$2748.0 | 2023-06-04 | ||
| Enamine | EN300-1628694-1.0g |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 1g |
$2987.0 | 2023-06-04 | ||
| Enamine | EN300-1628694-10.0g |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 10g |
$12844.0 | 2023-06-04 | ||
| Enamine | EN300-1628694-2500mg |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 2500mg |
$5854.0 | 2023-09-22 | ||
| Enamine | EN300-1628694-500mg |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 500mg |
$2868.0 | 2023-09-22 | ||
| Enamine | EN300-1628694-0.5g |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 0.5g |
$2868.0 | 2023-06-04 | ||
| Enamine | EN300-1628694-50mg |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 50mg |
$2509.0 | 2023-09-22 | ||
| Enamine | EN300-1628694-100mg |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 100mg |
$2628.0 | 2023-09-22 | ||
| Enamine | EN300-1628694-250mg |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 250mg |
$2748.0 | 2023-09-22 | ||
| Enamine | EN300-1628694-0.1g |
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol |
2172533-80-9 | 0.1g |
$2628.0 | 2023-06-04 |
2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
2172533-80-9 (2-{2-azaspiro3.4octan-1-yl}ethan-1-ol) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
